molecular formula C25H24ClN5O3S B11073563 N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]sulfanyl}acetamide

Cat. No.: B11073563
M. Wt: 510.0 g/mol
InChI Key: CVXDNBZTASJISY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the core structure using reagents like chlorobenzene derivatives.

    Attachment of the methoxyphenyl group:

    Formation of the final compound: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Chlorobenzene derivatives, methoxybenzene derivatives, and other reagents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H24ClN5O3S

Molecular Weight

510.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[7-(4-methoxyphenyl)-11,11-dimethyl-12-oxa-3,4,6,8-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24ClN5O3S/c1-25(2)12-20-19(13-34-25)23-29-30-24(35-14-21(32)27-17-8-6-16(26)7-9-17)31(23)22(28-20)15-4-10-18(33-3)11-5-15/h4-11H,12-14H2,1-3H3,(H,27,32)

InChI Key

CVXDNBZTASJISY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C3=NN=C(N3C(=N2)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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